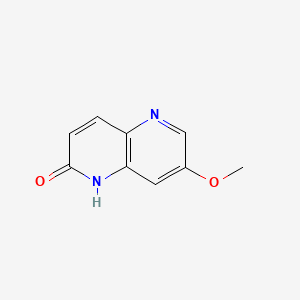

7-Methoxy-1,5-naphthyridin-2(1H)-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-methoxy-1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-6-4-8-7(10-5-6)2-3-9(12)11-8/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIILCZQUUQHSEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=O)N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90727991 | |

| Record name | 7-Methoxy-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959615-59-9 | |

| Record name | 7-Methoxy-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methoxy 1,5 Naphthyridin 2 1h One and Structural Analogues

Classical Annulation and Cyclization Strategies for the 1,5-Naphthyridinone Core

The foundational methods for constructing the bicyclic 1,5-naphthyridine (B1222797) system rely on the formation of the second pyridine (B92270) ring onto a pre-existing pyridine substrate. These classical strategies, including the Skraup, Friedländer, and Conrad-Limpach reactions, remain cornerstones of heterocyclic synthesis.

The Skraup synthesis is a venerable method for producing quinolines and their aza-analogues, naphthyridines. wikipedia.orgjptcp.com In its archetypal form, the reaction involves heating an aromatic amine, such as 3-aminopyridine (B143674), with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic acid. wikipedia.orgwordpress.comnumberanalytics.com The reaction proceeds through the dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. wordpress.comyoutube.comuop.edu.pk The aminopyridine then undergoes a Michael addition with the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic 1,5-naphthyridine ring system. youtube.comuop.edu.pk

The reaction is notoriously exothermic and can be violent, often necessitating the addition of a moderator such as ferrous sulfate. wikipedia.orguop.edu.pk Modified Skraup reactions have been developed to improve safety and yields. For instance, a modified approach was used to prepare a 5,10-dihydrobenzo[b] mdpi.comnih.govnaphthyridin-10-one derivative by heating 2,6-dichloro-3-nitrobenzoic acid with 6-methoxy-3-pyridinamine, followed by cyclization in sulfuric acid. nih.govmdpi.com Another "green" modification utilizes microwave irradiation in water, avoiding toxic reagents and improving efficiency. rsc.orgrsc.org

Table 1: Overview of Skraup and Modified Skraup Reactions for Naphthyridine Synthesis

| Reaction Type | Amine Component | Carbonyl Source | Key Reagents | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Classical Skraup | 3-Aminopyridine | Glycerol | H₂SO₄, Nitrobenzene | 1,5-Naphthyridine | wordpress.commdpi.com |

| Modified Skraup | 6-Methoxy-3-pyridinamine | 2,6-dichloro-3-nitrobenzoic acid | H₂SO₄ | Benzo[b] mdpi.comnih.govnaphthyridinone | nih.govmdpi.com |

| Microwave-Assisted | Aniline (B41778) Derivatives | Glycerol | H₂SO₄, Water | Quinolines/Phenanthrolines | rsc.orgrsc.org |

The Friedländer synthesis provides a versatile route to quinolines and naphthyridines by condensing an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ adjacent to a carbonyl). wikipedia.orgorganic-chemistry.org For the synthesis of the 1,5-naphthyridinone core, a 3-aminopyridine-2-carbaldehyde or a related ketone would serve as the starting material. The reaction is typically catalyzed by acids (e.g., p-toluenesulfonic acid) or bases (e.g., NaOH, piperidine). mdpi.comwikipedia.orgorganic-chemistry.org

Two primary mechanisms are proposed: one begins with an aldol (B89426) condensation followed by cyclization and dehydration, while the other starts with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction. wikipedia.org This methodology has been successfully applied to prepare fused 1,5-naphthyridine systems, such as benzo[b] mdpi.comnih.govnaphthyridines, by reacting 3-aminoquinaldehyde with ketones like 2-acetylpyridine. nih.govmdpi.comresearchgate.net

The Conrad-Limpach reaction is a powerful method for synthesizing 4-hydroxyquinolines and their corresponding naphthyridinone analogues. jptcp.comwikipedia.org The synthesis involves the condensation of an aniline or aminopyridine with a β-ketoester. mdpi.comwikipedia.org The reaction conditions determine the final product; lower temperatures favor the kinetic product (a β-aminoacrylate), while higher temperatures (~250 °C) are required for the thermal cyclization that yields the thermodynamically stable 4-hydroxyquinoline/quinolone product. wikipedia.org

For the 1,5-naphthyridinone system, a 3-aminopyridine is reacted with a suitable β-ketoester. mdpi.com The mechanism involves the initial formation of a Schiff base intermediate, which then undergoes a thermal, electrocyclic ring closure to form the bicyclic system. wikipedia.org A significant variant of this reaction employs Meldrum's acid in place of a β-ketoester, which can facilitate the cyclization process. mdpi.comnih.gov

Table 2: Conrad-Limpach Reaction Variants for Naphthyridinone Synthesis

| Amine Component | β-Dicarbonyl Compound | Key Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Aromatic Amines | β-Ketoesters | Thermal condensation (~250°C) | 4-Hydroxynaphthyridinones | mdpi.comwikipedia.org |

| 3-Aminopyridine Derivatives | Meldrum's acid | Heat in Dowtherm A | 8-Hydroxy-1,5-naphthyridines | mdpi.comnih.gov |

The Povarov reaction is classified as a formal aza-Diels-Alder [4+2] cycloaddition. nih.govwikipedia.org It is a three-component reaction involving an aromatic amine (like an aminopyridine), an aldehyde, and an electron-rich alkene (such as an enol ether or enamine). wikipedia.org These components first form an aromatic imine in situ, which is then activated by a Lewis acid catalyst (e.g., boron trifluoride or yttrium triflate). nih.govwikipedia.org The activated imine then reacts with the alkene in a stepwise electrophilic addition followed by an electrophilic aromatic substitution to construct a tetrahydroquinoline ring. wikipedia.org

In the context of 1,5-naphthyridines, this reaction has been used to synthesize 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives with a high degree of regio- and stereoselectivity. nih.gov The subsequent oxidation of these tetrahydro-derivatives can provide a pathway to the fully aromatic naphthyridinone system. A novel variant of this reaction has been developed for the direct synthesis of spirocyclic bi-tetrahydroquinolines. nih.gov

Enamine-mediated cyclizations offer another strategic approach to the naphthyridinone core. acs.org Enamines, which are formed from the reaction of a secondary amine with a carbonyl compound, are potent nucleophiles. In the context of naphthyridinone synthesis, an enamine can be formed from a suitably substituted aminopyridine. This enamine intermediate can then undergo an intramolecular cyclization to form the second ring of the naphthyridine system. mdpi.comnih.gov

This pathway is closely related to other classical methods. For instance, the condensation of 3-aminopyridine derivatives with Meldrum's acid initially produces an enamine intermediate in good yields, which then cyclizes upon heating to form the naphthyridinone ring. mdpi.comnih.gov The development of specific protocols that leverage enamine reactivity provides a direct and often high-yielding route to substituted naphthyridinones. acs.orgscilit.com

Palladium-Catalyzed Cross-Coupling Reactions in Naphthyridinone Synthesis

Modern synthetic organic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. libretexts.orgrsc.org These methods have been applied to the synthesis of complex heterocyclic systems, including naphthyridinones. nih.govnih.gov

Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination are powerful tools for constructing the naphthyridinone scaffold. nih.govnih.gov For example, a 1,5-naphthyridine derivative was prepared from 2-bromo-6-fluoropyridin-3-amine (B1374916) via a palladium-catalyzed Heck reaction with methyl acrylate, followed by a subsequent cyclization step. nih.gov The Buchwald-Hartwig C-N cross-coupling is particularly relevant, offering a direct method to form the key nitrogen-aryl bond by coupling an aminopyridone with a functionalized aromatic halide or triflate. nih.govyoutube.com These reactions typically use a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a phosphine (B1218219) ligand to generate the active Pd(0) catalyst in situ. libretexts.orgrsc.org The strategic application of these coupling reactions allows for the modular and convergent synthesis of highly substituted naphthyridinone targets. nih.gov

Table 3: Application of Palladium-Catalyzed Reactions in Naphthyridine Synthesis

| Reaction Name | Coupling Partners | Catalyst System (Example) | Bond Formed | Relevance to Naphthyridinones | Reference(s) |

|---|---|---|---|---|---|

| Suzuki Coupling | Organoboron & Aryl Halide | Pd(PPh₃)₄, Base | C-C | Building complex side chains or precursors | libretexts.org |

| Heck Coupling | Alkene & Aryl Halide | Pd(OAc)₂, PPh₃ | C-C | Synthesis of precursors for cyclization | nih.gov |

| Buchwald-Hartwig | Amine & Aryl Halide | Pd₂(dba)₃, Ligand, Base | C-N | Direct formation of the second ring via N-arylation | nih.govyoutube.com |

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organohalide. tcichemicals.com This reaction is catalyzed by a palladium(0) complex in the presence of a base. tcichemicals.commdpi.com Its reliability, mild reaction conditions, and tolerance for a broad range of functional groups make it highly suitable for the late-stage functionalization of complex molecules.

In the context of naphthyridinone synthesis, a key strategy involves the coupling of a halo-1,5-naphthyridine intermediate with various aryl or heteroaryl boronic acids. researchgate.netnih.gov For instance, 8-bromo-2-methoxynaphthyridine has been successfully coupled with 2-chlorophenylboronic acids in a stepwise approach to synthesize canthin-6-ones, which are structurally related to the naphthyridinone core. nih.gov This methodology allows for the direct installation of diverse aromatic systems onto the naphthyridine scaffold. Acyl chlorides can also serve as electrophiles in Suzuki couplings, directly yielding ketone products. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling for Naphthyridine Functionalization

| Entry | Aryl Halide Substrate | Boronic Acid | Catalyst | Base | Product |

| 1 | 2-Iodo-1,5-naphthyridine | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 2-Phenyl-1,5-naphthyridine |

| 2 | 8-Bromo-2-methoxynaphthyridine | 2-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 8-(2-Chlorophenyl)-2-methoxynaphthyridine nih.gov |

| 3 | 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 4-Phenylbenzophenone mdpi.com |

This table illustrates typical components used in Suzuki-Miyaura reactions for synthesizing biaryl compounds relevant to naphthyridinone precursors.

Heck and Sonogashira Reaction Implementations

The Heck and Sonogashira reactions are fundamental tools for C-C bond formation, specifically for introducing alkenyl and alkynyl groups, respectively. researchgate.net The Sonogashira reaction, in particular, has been extensively used for coupling terminal alkynes with aryl or vinyl halides. wikipedia.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, in the presence of a mild base like an amine, which can also serve as the solvent. wikipedia.orglibretexts.org

The utility of the Sonogashira reaction lies in its ability to construct C(sp²)-C(sp) bonds under mild conditions, often at room temperature. libretexts.org This makes it invaluable for synthesizing complex molecules, including pharmaceuticals and natural products. wikipedia.orgyoutube.com For the synthesis of naphthyridinone analogues, a halo-naphthyridinone can be coupled with a terminal alkyne to introduce an alkynyl side chain. This functionality can then be further elaborated or may be a key pharmacophore itself. The development of practical procedures, such as using propyne (B1212725) generated in situ, avoids the handling of hazardous gases and facilitates scale-up. researchgate.net

Table 2: Example of Sonogashira Coupling Components

| Entry | Halide Substrate | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base |

| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine |

| 2 | Aryl Iodide | Propyne | Pd(PPh₃)₂Cl₂ | CuI | Amine |

| 3 | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diethylamine |

This table shows representative starting materials and catalysts for the Sonogashira reaction, a method applicable to the alkynylation of halo-naphthyridinones.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It enables the reaction between an aryl halide or triflate and an amine to form an arylamine. This reaction has become a cornerstone of modern synthetic chemistry for creating the N-aryl moieties prevalent in many pharmaceuticals.

While direct examples on 7-Methoxy-1,5-naphthyridin-2(1H)-one are not prevalent in the reviewed literature, the principle is directly applicable. The strategy would involve coupling a halo-naphthyridinone intermediate with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. This method has been successfully applied to the synthesis of other complex azaheterocycles, such as N-arylated pyrido[2,3-b]pyrazines, demonstrating its feasibility for constructing structurally analogous amino-naphthyridinones. researchgate.net This approach offers a direct and modular route to introduce diverse amine functionalities onto the naphthyridinone scaffold.

Table 3: Generalized Buchwald-Hartwig Amination for Heterocycle Synthesis

| Entry | Aryl Halide Substrate | Amine | Catalyst System | Base | Product |

| 1 | 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | DHPHAzSi | Pd₂(dba)₃ / Xantphos | NaOtBu | N-arylated product researchgate.net |

| 2 | (Hypothetical) 7-Bromo-1,5-naphthyridin-2(1H)-one | Morpholine | Pd-catalyst / Ligand | Strong Base | 7-Morpholino-1,5-naphthyridin-2(1H)-one |

This table generalizes the Buchwald-Hartwig amination, showing a published example on a related heterocycle and a hypothetical application for amino-naphthyridinone synthesis.

Advanced and Sustainable Synthetic Approaches

In addition to classic cross-coupling methods, modern synthetic chemistry emphasizes efficiency, sustainability, and scalability. One-pot reactions, green chemistry principles, and flow chemistry applications represent the forefront of these efforts, offering significant advantages for the synthesis of this compound and its analogues.

One-Pot and Multicomponent Reactions

Several innovative one-pot procedures have been developed for the synthesis of complex naphthyridine-containing structures. For example, a three-component, two-step, one-pot reaction involving a nucleophilic aromatic substitution (SNAr), intramolecular cyclization, and Suzuki coupling has been used to efficiently synthesize benzo[h] mdpi.comekb.egnaphthyridin-2(1H)-ones. nih.gov Similarly, multicomponent reactions have been employed for the diastereoselective synthesis of pyrano- and furano-fused naphthyridine derivatives. ekb.egresearchgate.net Tandem reactions, where a sequence of bond-forming events occurs in one pot, have also been used to construct complex fused indole (B1671886) and isoquinoline (B145761) systems from simple starting materials. acs.org These advanced methods allow for the rapid assembly of molecular complexity from readily available precursors.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents, improving energy efficiency, and designing for degradation.

A significant advancement in the synthesis of naphthyridine derivatives is the use of water as an environmentally benign solvent. An efficient protocol for the synthesis of benzo[c]pyrazolo nih.govnih.govnaphthyridine derivatives has been developed using a regioselective multi-component "on-water" reaction. rsc.org This method involves the Knoevenagel condensation of isatin (B1672199) with malononitrile, followed by a Michael addition with 3-aminopyrazole (B16455) and subsequent cyclization and aromatization to yield the target compounds in good to excellent yields. rsc.org This approach offers substantial advantages, including short reaction times, the absence of transition metal catalysts, and a reduction in waste products, aligning perfectly with the principles of green chemistry. rsc.org

Flow Chemistry Applications for Enhanced Reaction Control and Scalability

Flow chemistry, where reactions are performed in a continuously flowing stream within a reactor, has emerged as a powerful alternative to traditional batch processing, particularly in the pharmaceutical industry. patheon.comthieme-connect.de This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction efficiency, higher yields, and better product quality. illinois.edu

The key advantages of flow chemistry include enhanced safety, as the small reactor volume minimizes the inventory of hazardous reagents and allows for better management of exothermic reactions. thieme-connect.de It also facilitates scalability; instead of redesigning large reactors, production is increased by running the system for a longer duration. illinois.edu Many reactions crucial for the synthesis of heterocyclic compounds, including hydrogenations, nitrations, and various cross-coupling reactions, are well-suited for flow chemistry. vapourtec.com The precise control offered by flow systems can enable the use of reaction conditions, such as superheating solvents above their boiling points, that are not feasible in batch reactors, potentially unlocking new reaction pathways and improving the synthesis of complex APIs like this compound. illinois.edu

Table 4: Comparison of Batch vs. Flow Chemistry Processing

| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow |

| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Excellent temperature control, safer for exotherms illinois.edu |

| Mass Transfer | Often diffusion-limited, requires vigorous stirring | Efficient mixing in narrow channels | Faster reaction rates, higher yields illinois.edu |

| Scalability | Requires process redesign for larger vessels | Achieved by extending run time ("scaling out") | Simpler and faster scale-up illinois.edu |

| Safety | Large volumes of reagents and solvents | Small reactor volume at any given time | Reduced risk with hazardous materials thieme-connect.de |

| Reproducibility | Can vary between scales | Highly consistent and reproducible | Improved product quality and reliability |

Regioselective and Stereoselective Synthesis of this compound Derivatives

Control of Positional Isomerism During Methoxy (B1213986) Group Introduction

The regioselective introduction of a methoxy group at the C7 position of the 1,5-naphthyridin-2(1H)-one core is a synthetic challenge that requires careful control of positional isomerism. The electronic properties of the bicyclic system, with its two nitrogen atoms, influence the reactivity of the different positions on the rings.

A common strategy to achieve regioselectivity involves the construction of the naphthyridinone ring from a pre-functionalized pyridine precursor. For instance, starting with a 3-aminopyridine already bearing a methoxy group at the desired corresponding position can direct the formation of the second ring to yield the 7-methoxy-substituted product. One approach involves the use of a substituted 3-aminopyridine, which can undergo condensation and cyclization reactions to form the naphthyridinone skeleton. For example, the reaction of 6-methoxy-3-aminopyridine with a suitable partner can lead to the formation of a 2-hydroxy-6-methyl-1,5-naphthyridine, illustrating how a methoxy group on the initial pyridine ring dictates its position in the final product. nih.gov

Another powerful method for the regioselective functionalization of naphthyridines is directed ortho-metalation, followed by reaction with an electrophile. However, direct C-H activation and subsequent methoxylation at the C7 position can be challenging due to the potential for reaction at other sites.

A more indirect, yet effective, method involves the synthesis of a 7-hydroxy-1,5-naphthyridin-2(1H)-one intermediate. This hydroxy group can then be converted to a methoxy group via a Williamson ether synthesis. The synthesis of 7-substituted-4-hydroxy-1,5-naphthyridin-2(1H)-ones has been reported, demonstrating that functionalization at the 7-position is feasible. nih.gov For example, a 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one has been synthesized as a precursor for HIV-integrase inhibitors. nih.gov The critical step is the regioselective introduction of the substituent at the C7 position, which can be achieved through various condensation strategies. Once the 7-hydroxy analogue is obtained, it can be treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield the desired this compound.

Below is a table summarizing potential precursors for the synthesis of this compound:

| Precursor | Synthetic Strategy | Potential Outcome |

| 5-Methoxy-3-aminopyridine | Condensation and cyclization | Direct formation of the 7-methoxy-1,5-naphthyridinone core |

| 7-Hydroxy-1,5-naphthyridin-2(1H)-one | Williamson ether synthesis | Conversion of the hydroxyl group to a methoxy group |

| 7-Halo-1,5-naphthyridin-2(1H)-one | Nucleophilic substitution with methoxide | Introduction of the methoxy group at the C7 position |

Asymmetric Synthesis Approaches to Chiral Naphthyridinone Analogues

The development of asymmetric methods to access chiral 1,5-naphthyridinone analogues is of high importance, as the stereochemistry of a molecule often plays a critical role in its biological activity. While specific examples of asymmetric synthesis targeting this compound analogues are not extensively documented in the public domain, general strategies for the asymmetric synthesis of N-heterocycles can be applied.

One of the most powerful techniques is asymmetric hydrogenation, where a prochiral unsaturated naphthyridinone precursor is reduced to a chiral product using a chiral catalyst. wikipedia.orgyoutube.com This approach often employs transition metal catalysts, such as rhodium, ruthenium, or iridium, complexed with chiral phosphine ligands. youtube.comnih.gov The choice of metal and ligand is crucial for achieving high enantioselectivity. For instance, iridium catalysts with chiral diphosphine ligands have been successfully used in the asymmetric hydrogenation of pyrimidines, a related heterocyclic system. nih.gov

The general mechanism of asymmetric hydrogenation involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen to one face of the double bond. The steric and electronic properties of the chiral ligand create a chiral environment that favors the formation of one enantiomer over the other.

Another approach to chiral naphthyridinone analogues involves the use of chiral pool synthesis, starting from a readily available chiral building block. Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction, followed by their removal to yield the desired enantiomerically enriched product.

The table below outlines some general approaches for the asymmetric synthesis of chiral naphthyridinone analogues:

| Asymmetric Strategy | Description | Key Components |

| Asymmetric Hydrogenation | Reduction of a prochiral unsaturated precursor using a chiral catalyst. | Transition metal (e.g., Ru, Rh, Ir), Chiral phosphine ligands. |

| Chiral Pool Synthesis | Starting from an enantiomerically pure natural product or derivative. | Readily available chiral starting materials. |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to control stereoselectivity. | Removable chiral group. |

Solid-Phase Organic Synthesis (SPOS) of Naphthyridinone Libraries

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of large libraries of compounds for high-throughput screening. This methodology can be adapted for the synthesis of 1,5-naphthyridinone libraries, allowing for the systematic exploration of the chemical space around this scaffold.

In a typical solid-phase synthesis of a naphthyridinone library, one of the starting materials is attached to a solid support, such as a resin bead. The subsequent reaction steps are then carried out on the resin-bound substrate. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away, while the desired product remains attached to the resin.

A potential strategy for the solid-phase synthesis of a 1,5-naphthyridinone library could involve the following steps:

Attachment to Resin: A suitable starting material, for example, a substituted aminopyridine, is attached to a solid support via a linker.

Scaffold Construction: The resin-bound aminopyridine is then reacted with other building blocks in a stepwise manner to construct the 1,5-naphthyridinone core. This could involve condensation and cyclization reactions similar to those used in solution-phase synthesis.

Diversification: Once the core scaffold is assembled, a variety of substituents can be introduced at different positions of the naphthyridinone ring. This can be achieved by reacting the resin-bound intermediate with a library of diverse building blocks.

Cleavage: Finally, the desired products are cleaved from the solid support to yield the free naphthyridinone derivatives in solution.

This approach allows for the parallel synthesis of a large number of compounds, each with a unique combination of substituents. The resulting library can then be screened for biological activity. The principles of solid-phase synthesis have been successfully applied to the generation of libraries of other aza-heterocycles and peptidomimetics, demonstrating the feasibility of this approach for naphthyridinones. nih.govnih.govmdpi.comresearchgate.netmdpi.com

The table below summarizes the key steps in a potential solid-phase synthesis of a naphthyridinone library:

| Step | Description | Key Feature |

| 1. Resin Loading | Covalent attachment of a starting material to a solid support. | Simplifies purification by allowing wash steps. |

| 2. Scaffold Synthesis | Stepwise construction of the 1,5-naphthyridinone core on the resin. | Modular approach to building the heterocyclic system. |

| 3. Diversification | Introduction of various substituents at multiple positions. | Enables the creation of a large and diverse library. |

| 4. Cleavage | Release of the final products from the solid support. | Yields the free compounds for biological screening. |

Reactivity and Functionalization of the 7 Methoxy 1,5 Naphthyridin 2 1h One Scaffold

Electrophilic Aromatic Substitution Reactions on the Naphthyridinone System

The reactivity of the 1,5-naphthyridine (B1222797) ring system towards electrophiles is generally low due to the electron-withdrawing nature of the two nitrogen atoms, a reactivity pattern that shows similarities to quinoline. nih.gov However, the presence of the electron-donating methoxy (B1213986) group at the C-7 position and the lactam functionality can influence the regioselectivity of electrophilic aromatic substitution (SEAr) reactions. wikipedia.org

The methoxy group is a powerful activating, ortho-para directing group. wikipedia.org This would direct incoming electrophiles to the C-6 and C-8 positions. Conversely, the pyridinone ring is deactivating. Therefore, electrophilic substitution is most likely to occur on the pyridine (B92270) ring bearing the methoxy group.

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), which acts as the electrophile. masterorganicchemistry.com For the 7-methoxy-1,5-naphthyridin-2(1H)-one scaffold, nitration is expected to occur preferentially at the C-6 or C-8 position, guided by the methoxy group. In related benzonaphthyridine systems, nitration has been observed to occur exclusively on the benzene ring. mdpi.com

Halogenation: Reactions with bromine (Br₂) or N-bromosuccinimide (NBS) can introduce a bromine atom onto the aromatic core. mdpi.com Similar to nitration, the substitution is predicted to occur at the positions activated by the methoxy group. Bromination of the parent 1,5-naphthyridine scaffold with bromine in acetic acid has been reported. mdpi.com

Nucleophilic Substitution Reactions (SNAr) on Halogenated Naphthyridinone Intermediates

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing the naphthyridinone core, particularly after the introduction of a halogen atom which can act as a good leaving group. nih.gov The electron-deficient nature of the naphthyridine ring system facilitates this type of reaction.

A key synthetic step is the conversion of the C-2 carbonyl group of the 1,5-naphthyridin-2(1H)-one into a chloro group. This is commonly achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃), yielding a 2-chloro-1,5-naphthyridine intermediate. nih.govmdpi.com This chloro-derivative is an excellent substrate for SNAr reactions.

Once the halogenated intermediate is formed, a variety of nucleophiles can be introduced to the scaffold. nih.gov

Amination: Halogenated naphthyridinones react with primary and secondary amines, as well as ammonia, to yield amino-naphthyridinone derivatives. This reaction is fundamental for building molecular diversity. nih.gov

Alkoxylation and Aryloxylation: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides allows for the introduction of ether linkages at the site of halogen substitution.

Thiolation: Thiolates can displace the halide to form the corresponding thioethers.

The table below summarizes representative SNAr reactions on halogenated naphthyridine systems.

| Halogenated Substrate | Nucleophile | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloro-1,5-naphthyridine | Ammonia (NH₃) | Sealed tube, 140 °C | 2-Amino-1,5-naphthyridine | nih.gov |

| 4-Chloro-1,5-naphthyridine | Aliphatic Amines | Microwave irradiation | 4-Alkylamino-1,5-naphthyridine | nih.gov |

| 2,4-Dichloro-1,5-naphthyridine | Sodium Methoxide (NaOMe) | Methanol, Reflux | 2-Chloro-4-methoxy-1,5-naphthyridine | mdpi.com |

| 2-Chloro-1,5-naphthyridine | Sodium Azide (NaN₃) | DMF | 2-Azido-1,5-naphthyridine | nih.gov |

Derivatization at the N-1 Position of this compound

The nitrogen atom at the N-1 position of the pyridinone ring possesses a lone pair of electrons and an acidic proton, making it a key site for derivatization through reactions like N-alkylation and N-acylation. nih.gov

N-Alkylation: This reaction involves the introduction of an alkyl group onto the N-1 nitrogen. It is typically achieved by treating the naphthyridinone with an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a base. nih.govmdpi.com The base deprotonates the nitrogen, forming an anion that then acts as a nucleophile to attack the alkyl halide. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). nih.govmdpi.com

N-Acylation: The introduction of an acyl group at the N-1 position can be accomplished using acylating agents such as acid chlorides or acid anhydrides in the presence of a base. This reaction forms an N-acyl-naphthyridinone, which can modify the electronic properties of the scaffold and serve as a handle for further chemistry.

The table below illustrates common reagents for N-derivatization of the 1,5-naphthyridinone scaffold.

| Reaction Type | Reagent | Base | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | 2-Bromoethanol | Cs₂CO₃ | N-1-(2-Hydroxyethyl)-naphthyridinone | nih.govmdpi.com |

| N-Alkylation | 1-Bromooctane | Cs₂CO₃ | N-1-Octyl-naphthyridinone | nih.govmdpi.com |

| N-Alkylation | Iodoethane | - (in DMSO) | N-1-Ethyl-naphthyridinone | mdpi.comnih.gov |

| N-Acylation | Acetic Anhydride | Pyridine | N-1-Acetyl-naphthyridinone | - |

| N-Tosylation | Tosyl Chloride | Et₃N | N-1-Tosyl-naphthyridinone | nih.gov |

Transformations Involving the Methoxy Moiety (e.g., Demethylation, Transalkylation)

The methoxy group at the C-7 position is a key functional handle that can be chemically transformed. The most common transformation is demethylation to yield the corresponding 7-hydroxy-1,5-naphthyridin-2(1H)-one. chem-station.comwikipedia.org This phenolic derivative is a valuable intermediate for introducing a wide variety of substituents via O-alkylation or O-arylation.

Demethylation: The cleavage of the methyl-oxygen bond is typically achieved under harsh conditions using strong reagents. chem-station.com

Boron Tribromide (BBr₃): This is a highly effective reagent for cleaving aryl methyl ethers. The reaction is usually performed in a chlorinated solvent like dichloromethane at low temperatures. nsmsi.ir

Hydrobromic Acid (HBr): Concentrated HBr at elevated temperatures can also effect demethylation.

Aluminum Trichloride (AlCl₃): This Lewis acid can be used, often in combination with a nucleophilic scavenger like ethanethiol. chem-station.com

Thiol-based reagents: Reagents such as dodecanethiol or thiophenol in the presence of a base can also be used for demethylation. google.com

Once the 7-hydroxy derivative is obtained, it can undergo transalkylation (or more accurately, O-alkylation) by reaction with various alkyl halides in the presence of a base to install different ether functionalities, allowing for fine-tuning of the molecule's properties.

Reactions at Carbonyl and Amide Functionalities

The carbonyl group at C-2 is part of a cyclic amide (lactam) structure. Its reactivity is central to the functionalization of the pyridinone ring.

The most significant reaction of this functionality is its conversion into a more reactive group for subsequent substitutions. nih.gov As mentioned in Section 3.2, treatment of the 1,5-naphthyridin-2(1H)-one with chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) converts the carbonyl group into a chloro substituent. nih.govmdpi.com This transformation, converting the lactam to a 2-chloro-1,5-naphthyridine, is a crucial step that activates the C-2 position for nucleophilic aromatic substitution, thereby enabling the introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles. nih.gov

Other potential reactions at the amide functionality, though less commonly reported for this specific scaffold, could include:

Thionation: Reaction with Lawesson's reagent or P₄S₁₀ could convert the carbonyl group to a thiocarbonyl, yielding the corresponding 7-methoxy-1,5-naphthyridine-2(1H)-thione.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the amide, though this might also affect other parts of the heterocyclic system.

Organometallic Functionalization Strategies

Organometallic cross-coupling reactions provide powerful and versatile methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds on the naphthyridinone scaffold. These reactions typically require a halogenated or triflated naphthyridinone precursor. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (like a boronic acid or ester) with an aryl or vinyl halide. mdpi.com A bromo- or iodo-substituted this compound can be reacted with various aryl- or heteroarylboronic acids to introduce new aromatic rings, creating complex biaryl structures. nih.gov

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org It serves as a powerful alternative to classical SNAr for amination, often proceeding under milder conditions and with a broader substrate scope, including less activated aryl halides and a wider range of amines. wikipedia.orgbeilstein-journals.org

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. It has also been used for the synthesis and functionalization of the 1,5-naphthyridine ring system. nih.gov

The table below provides an overview of organometallic functionalization strategies applicable to the naphthyridinone core.

| Reaction | Substrate | Coupling Partner | Catalyst System (Example) | Bond Formed | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Bromo-naphthyridinone | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-Aryl (C-C) | mdpi.comnih.gov |

| Buchwald-Hartwig | Bromo-naphthyridinone | Aniline (B41778) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl-Amine (C-N) | wikipedia.orgorganic-chemistry.org |

| Stille | Chloro-naphthyridinone | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Aryl-Vinyl (C-C) | nih.govresearchgate.net |

| Cobalt-Catalyzed Coupling | Iodo-naphthyridine | Aryl-Zinc Halide | CoCl₂·2LiCl | Aryl-Aryl (C-C) | nih.gov |

Formation of Metal Complexes Incorporating the Naphthyridinone Ligand

There is no specific information available in the scientific literature regarding the formation of metal complexes where this compound acts as a ligand. The coordination chemistry of the broader family of 1,5-naphthyridines has been investigated, revealing their ability to act as either mono- or bidentate ligands due to the geometric constraints of the two nitrogen donor atoms. nih.gov

In documented cases, 1,5-naphthyridine derivatives have been utilized in the formation of complexes with various transition metals. nih.gov For instance, 2-(pyridin-2-yl)benzo[b] researchgate.netencyclopedia.pubnaphthyridine has been used as a ligand in the preparation of Ruthenium, Rhodium, and Palladium complexes to study their electrochemical properties. mdpi.com

The potential for this compound to act as a ligand in metal complex formation remains an area for future investigation. The presence of the methoxy group and the pyridinone oxygen, in addition to the two nitrogen atoms of the naphthyridine core, could offer interesting coordination possibilities.

The table below outlines examples of metal complexes formed with related naphthyridine-based ligands. This information is provided for context and does not directly relate to the reactivity of this compound.

| Ligand | Metal | Resulting Complex |

| 2-(pyridin-2-yl)benzo[b] researchgate.netencyclopedia.pubnaphthyridine | Ruthenium | [Ru(pbn)n] complexes |

| 2-(pyridin-2-yl)benzo[b] researchgate.netencyclopedia.pubnaphthyridine | Rhodium | [Rh(pbn)n] complexes |

| 2-(pyridin-2-yl)benzo[b] researchgate.netencyclopedia.pubnaphthyridine | Palladium | [Pd(pbn)n] complexes |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution and solid states. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

One-dimensional NMR spectra provide fundamental information about the number and type of atoms in a molecule. For 7-Methoxy-1,5-naphthyridin-2(1H)-one, ¹H and ¹³C NMR are standard, while ¹⁵N NMR can offer further insight into the nitrogen environments.

¹H NMR Spectroscopy : This technique identifies the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. In this compound, the aromatic protons on the naphthyridine core would appear in the downfield region (typically δ 6.5-8.5 ppm), while the methoxy (B1213986) group protons would resonate as a distinct singlet in the upfield region (around δ 3.8-4.0 ppm). The N-H proton of the pyridone ring would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy : This spectrum reveals the number of unique carbon atoms. The carbonyl carbon (C=O) of the pyridone ring is typically found in the highly deshielded region (δ > 160 ppm). The aromatic and heteroaromatic carbons would appear between δ 100-160 ppm. The methoxy carbon signal is expected at approximately δ 55-60 ppm.

¹⁵N NMR Spectroscopy : While less common, ¹⁵N NMR can directly probe the electronic environment of the two nitrogen atoms in the naphthyridine skeleton, distinguishing between the pyridine-type nitrogen (N5) and the amide-type nitrogen (N1).

While specific experimental data for this compound is not widely published, predicted spectral data can be estimated based on known values for similar structures.

Predicted ¹H and ¹³C NMR Data for this compound

This table is based on predictive models and data from analogous structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (N-H) | 11.5 - 12.5 (broad s) | - |

| 2 (C=O) | - | ~162.0 |

| 3 | ~6.6 (d) | ~110.0 |

| 4 | ~7.8 (d) | ~140.0 |

| 4a | - | ~120.0 |

| 5 (N) | - | ~148.0 |

| 6 | ~8.5 (d) | ~145.0 |

| 7 (C-O) | - | ~160.0 |

| 8 | ~7.0 (d) | ~98.0 |

| 8a | - | ~135.0 |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment maps ¹H-¹H coupling correlations, revealing which protons are adjacent to each other. For this compound, it would show correlations between H3-H4 and H6-H8, confirming their positions on the respective rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H-¹³C pairs. harbinengineeringjournal.com It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For example, it would link the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). harbinengineeringjournal.com It is key for connecting molecular fragments and positioning quaternary (non-protonated) carbons, such as the carbonyl carbon (C2) and the methoxy-substituted carbon (C7). For instance, the methoxy protons (H of OCH₃) would show an HMBC correlation to the C7 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is useful for determining the molecule's stereochemistry and conformation. A NOESY spectrum could show a spatial correlation between the methoxy protons and the proton at C8.

TOCSY (Total Correlation Spectroscopy) : TOCSY reveals correlations between all protons within a coupled spin system. In this molecule, it would highlight all the protons belonging to the same aromatic ring.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical science. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different forms. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the local environment and packing in the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. bldpharm.com By identifying differences in chemical shifts and relaxation times, ssNMR can distinguish between different polymorphs, solvates, or amorphous forms of this compound, which may not be easily distinguishable by other methods like powder X-ray diffraction (PXRD). mdpi.com

When a naphthyridinone ligand like this compound coordinates to a paramagnetic metal ion (e.g., Fe³⁺, Co²⁺, Ni²⁺), the resulting complex can be studied by paramagnetic NMR. chemscene.com The unpaired electrons of the metal cause significant changes in the NMR spectrum, including large chemical shifts (hyperfine shifts) and substantial line broadening. mdpi.comusbio.net

Although challenging to analyze, these effects provide unique structural and electronic information:

Contact Shift : This arises from the delocalization of unpaired electron spin density from the metal onto the ligand's nuclei. Its magnitude provides insight into the electronic structure and the nature of the metal-ligand bond. harbinengineeringjournal.com

Pseudocontact Shift : This dipolar interaction depends on the geometric arrangement of the nucleus relative to the paramagnetic center. It can be used to obtain long-range structural information about the complex in solution. harbinengineeringjournal.comnih.gov

By comparing the spectrum of the paramagnetic complex to that of a diamagnetic analogue (e.g., with Zn²⁺ or Ru²⁺), chemists can isolate the paramagnetic effects and use them to map the ligand's binding mode and the solution structure of the metal complex. chemscene.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis (e.g., HRMS, Tandem MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₉H₈N₂O₂), the expected exact mass would be approximately 176.0586. chemscene.com

Tandem MS (MS/MS) : In tandem mass spectrometry, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of small, stable molecules or radicals.

Hypothetical Fragmentation Pattern for this compound

| m/z (Fragment Ion) | Possible Neutral Loss | Fragment Identity |

|---|---|---|

| 176 | - | [M]⁺ (Molecular Ion) |

| 161 | •CH₃ | Loss of the methyl radical from the methoxy group |

| 148 | CO | Loss of carbon monoxide from the pyridone ring |

| 133 | CO, •CH₃ | Sequential loss of CO and a methyl radical |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these methods ideal for functional group identification.

For this compound, key vibrational bands would confirm the presence of its main structural features:

N-H Stretch : A band in the region of 3100-3300 cm⁻¹ would indicate the N-H bond of the amide group.

C=O Stretch : A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl group in the pyridone ring.

C=C and C=N Stretches : Multiple bands in the 1450-1620 cm⁻¹ region would correspond to the stretching vibrations of the aromatic and heteroaromatic rings.

C-O Stretch : Vibrations corresponding to the aryl-ether C-O bond of the methoxy group would appear in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Computational and Theoretical Investigations of 7 Methoxy 1,5 Naphthyridin 2 1h One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods can elucidate electronic structure, molecular geometry, and energetic stability, providing a theoretical foundation for a compound's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting the ground-state properties of molecules. For the 1,5-naphthyridine (B1222797) scaffold, DFT calculations are employed to determine optimized molecular geometries, charge distributions, and thermodynamic parameters.

In studies of related naphthyridine derivatives, DFT calculations have been utilized to understand synthetic mechanisms. For instance, computational investigations into the reaction of N-(3-pyridyl)aldimines with alkynes, a process leading to the formation of the 1,5-naphthyridine core, suggested a stepwise [4+2]-cycloaddition mechanism. mdpi.com Such studies are crucial for optimizing reaction conditions and predicting the feasibility of synthetic routes.

| Calculated Property | Typical Application for 1,5-Naphthyridine Scaffolds |

| Optimized Geometry | Prediction of bond lengths, bond angles, and dihedral angles. |

| Mulliken/NBO Charges | Analysis of charge distribution and identification of electrophilic/nucleophilic sites. |

| Thermodynamic Parameters | Calculation of enthalpy, entropy, and Gibbs free energy to predict reaction spontaneity. |

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

For substituted naphthyridines, FMO analysis helps in understanding their electronic transitions and reactivity patterns. For example, in pyrrolo[1,8-naphthyridine] derivatives, which are structurally related to the 1,5-naphthyridine core, DFT calculations have been used to assign the electronic absorption spectra, with the main absorption band often attributed to a π→π* transition. ias.ac.in The analysis of electron density distribution can reveal regions of the molecule that are electron-rich or electron-poor, which is critical for predicting sites of electrophilic or nucleophilic attack.

| FMO Parameter | Significance in Reactivity Prediction |

| HOMO Energy | Indicates the ability to donate an electron (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |

Computational methods can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. While specific NMR predictions for 7-Methoxy-1,5-naphthyridin-2(1H)-one are not documented, the methodology is well-established. DFT-based methods, often using the GIAO (Gauge-Including Atomic Orbital) approach, can provide theoretical ¹H and ¹³C NMR chemical shifts that, when compared with experimental data, aid in structural elucidation.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to investigate the pathways of chemical reactions, offering insights into transition states and reaction intermediates that are often difficult to observe experimentally. For the synthesis of 1,5-naphthyridine derivatives, computational studies have been employed to elucidate reaction mechanisms.

A notable example is the investigation of the Lewis acid-activated aza-Diels-Alder reaction of N-(3-pyridyl)aldimines, which has been studied through a combination of experimental and computational methods to understand the stepwise nature of the cycloaddition. mdpi.com Similarly, the formation of fused 1,5-naphthyridines, such as 3,4-dihydrobenzo[c] mdpi.comias.ac.innaphthyridin-2(1H)-ones, is proposed to proceed through a Semmlere–Wolff transposition, a mechanism that can be explored in detail using computational modeling to map the potential energy surface. nih.gov

Molecular Dynamics (MD) Simulations of Conformation and Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD simulation studies on this compound are not found in the surveyed literature, this technique is highly applicable for understanding its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor.

An MD simulation would involve placing the molecule in a simulated environment and calculating the forces between the atoms to model their motion over time. This can reveal the preferred conformations of the molecule, the dynamics of the methoxy (B1213986) group, and the potential for intramolecular hydrogen bonding. Such simulations are particularly valuable for understanding how the molecule behaves in a biological context, for instance, how it might adapt its shape to fit into the binding site of a protein.

Ligand-Target Interaction Modeling and Docking Studies (Theoretical Aspects)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery for understanding how a potential drug molecule might interact with its biological target.

Several studies on 1,5-naphthyridine derivatives have utilized molecular docking to rationalize their biological activity. For instance, novel 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives were identified as potent inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, ALK5. Docking studies were used to propose a binding mode, which was later confirmed by the X-ray crystal structure of a compound in complex with human ALK5. nih.gov In another study, a potent derivative of 1,5-naphthyridin-2(1H)-one showed significant activity against breast tumor kinase, and molecular docking was used to predict its binding interactions within the kinase's active site. researchgate.net

Below is a representative table illustrating the kind of data that can be obtained from docking studies of 1,5-naphthyridine derivatives with a target protein.

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1,5-Naphthyridine-aminothiazole | ALK5 | -9.8 | Lys232, His283, Ser280 |

| 1,5-Naphthyridin-2(1H)-one analog | Breast Tumor Kinase | -8.5 | Val83, Leu134, Phe145 |

These theoretical docking studies are instrumental in the rational design of more potent and selective inhibitors based on the 1,5-naphthyridin-2(1H)-one scaffold.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are fundamental to understanding which molecular properties are key to a desired therapeutic effect. For naphthyridinone derivatives, QSAR studies have been instrumental in optimizing their activity as, for example, kinase inhibitors or antibacterial agents.

While specific 3D-QSAR studies for this compound are not extensively published, the methodologies applied to structurally similar cores, such as benzo[h] researchgate.netfrontiersin.orgnaphthyridin-2(1H)-one and other naphthyridine derivatives, provide a clear blueprint for how such an analysis would be conducted. ijpsonline.comnih.gov These studies typically employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). ijpsonline.commdpi.com

Methodology Example: QSAR on Naphthyridinone Analogues

A typical 3D-QSAR study on a series of naphthyridinone analogues would involve the following steps:

Data Set Selection: A series of analogues with varying substituents on the naphthyridinone core would be synthesized and their biological activity (e.g., IC₅₀ against a target kinase) would be measured.

Molecular Modeling and Alignment: The 3D structures of all compounds in the series are modeled and aligned based on a common scaffold.

Descriptor Calculation: CoMFA and CoMSIA calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to generate a mathematical equation linking the descriptor fields to the biological activity. A study on benzo[h] researchgate.netfrontiersin.orgnaphthyridin-2(1H)-one analogues as mTOR inhibitors, for instance, yielded a CoMSIA model with high predictive power (q²=0.703, r²=0.935). ijpsonline.com

Contour Map Analysis: The results are visualized as 3D contour maps, which highlight regions where modifications to the molecule would likely increase or decrease activity. For example, a map might show that a bulky, electron-withdrawing group is favored at a specific position, guiding the design of the next generation of compounds.

Pharmacophore modeling is a complementary approach that identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. nih.govnih.gov For a kinase inhibitor, a pharmacophore model for a naphthyridinone might include features like a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and specific hydrophobic regions. researchgate.net A study on naphthyridine derivatives as PDK-1 inhibitors developed a six-point pharmacophore model that was crucial for deriving a predictive 3D-QSAR model. researchgate.net Such models are then used as 3D queries to screen large virtual databases for novel compounds that match the pharmacophoric features, enabling the discovery of new chemical scaffolds. nih.govyoutube.com

| Analog Series | Method | q² (Cross-validation) | r² (Non-cross-validation) | Key Findings/Descriptors | Reference |

|---|---|---|---|---|---|

| benzo[h] researchgate.netfrontiersin.orgnaphthyridin-2(1H)-ones (mTOR Inhibitors) | CoMSIA | 0.703 | 0.935 | Steric, electrostatic, and hydrophobic fields are significant predictors of activity. | ijpsonline.com |

| Naphthyridine Derivatives (PDK-1 Inhibitors) | Atom-based 3D-QSAR | 0.840 | 0.960 | Model based on a 6-point pharmacophore (4 H-bond acceptors, 1 donor, 1 aromatic ring). | researchgate.net |

| Pyrimido-isoquinolin-quinones (Anti-MRSA) | CoMFA | Not Reported | 0.938 | Activity is explained by steric, electronic, and H-bond acceptor properties. | mdpi.com |

In Silico Prediction of Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The success of a drug candidate depends not only on its potency but also on its ADME properties, which determine its bioavailability and half-life. In silico ADME prediction tools are vital for flagging potential liabilities early in the discovery process. nih.govbenthamscience.com These tools use a combination of QSAR models and rule-based systems to predict a compound's physicochemical and pharmacokinetic characteristics based on its structure.

For this compound, several key ADME properties can be theoretically predicted. Software platforms like ADMET Predictor™, FAME 3, or pkCSM are commonly used for these estimations. nih.govproquest.comunivie.ac.at

Key Predicted ADME Properties:

Absorption: Predictions for properties like human intestinal absorption (HIA), Caco-2 cell permeability, and aqueous solubility are critical. The presence of both hydrogen bond donors and acceptors in this compound suggests moderate solubility. Its adherence to Lipinski's Rule of Five (e.g., MW < 500, LogP < 5) indicates a good potential for oral absorption.

Distribution: The volume of distribution (VDss) and the extent of plasma protein binding (PPB) are predicted. Compounds with moderate lipophilicity, like the target molecule, are often distributed effectively without excessive accumulation in fatty tissues.

Metabolism: Predicting the sites of metabolism (SoMs) is crucial for understanding a compound's metabolic stability and potential for producing reactive metabolites. univie.ac.at For this compound, the methoxy group is a likely site for Phase I metabolism, specifically O-demethylation by cytochrome P450 (CYP) enzymes. acs.orgacs.org The aromatic rings are also potential sites for hydroxylation. Blocking key sites of metabolism is a common strategy to improve a drug's half-life. acs.org

Excretion: Predictions typically focus on total clearance and whether the compound is a substrate for renal transporters.

| ADME Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | 176.17 g/mol | Favorable for oral absorption (Lipinski's Rule). |

| LogP (Lipophilicity) | ~0.93 | Good balance between solubility and permeability. |

| Aqueous Solubility | Moderately Soluble | Sufficient for absorption. |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate to High | Indicates good potential for crossing the intestinal barrier. |

| CYP450 Inhibition | Predicted to be a non-inhibitor of major isoforms (e.g., 2D6, 3A4) | Low risk of drug-drug interactions. |

| Primary Site of Metabolism (SoM) | O-demethylation of the methoxy group; Aromatic hydroxylation | Key determinant of metabolic half-life. univie.ac.atacs.org |

| hERG Inhibition | Low Risk | Low potential for cardiotoxicity. nih.gov |

Note: The values in this table are theoretical predictions derived from computational models and have not been experimentally verified.

Chemoinformatics and Database Mining for Naphthyridinone Analogues

Chemoinformatics involves the use of computational methods to analyze large chemical datasets, enabling researchers to identify trends, select diverse compound libraries, and discover novel molecules with desired properties. frontiersin.orgresearchgate.net Database mining is a core chemoinformatic activity used to find analogues of a lead compound like this compound.

Large public and commercial databases such as ChEMBL, PubChem, and ZINC contain millions of chemical structures and associated biological data. nih.govebi.ac.uk Researchers can mine these databases to find compounds structurally similar to the naphthyridinone core, which can then be acquired or synthesized for testing. This process, often called "scaffold hopping" or analogue searching, is essential for exploring the structure-activity landscape around a hit compound. acs.org

Strategies for Database Mining:

Substructure and Similarity Searching: The most direct approach is to use the this compound structure as a query to search for molecules containing the same core scaffold (substructure search) or that are structurally similar based on molecular fingerprints (similarity search). The ChEMBL database, for example, is a rich source of bioactivity data for kinase inhibitors and can be mined to find other naphthyridinones that have been tested against various targets. nih.govopentargets.org

Fragment-Based and de Novo Design: Computational workflows can break the lead compound into key fragments (e.g., the naphthyridinone core, the methoxy-substituted ring) and search for other compounds that combine these fragments in novel ways. mdpi.com This can lead to the identification of entirely new scaffolds that retain the key binding interactions.

Machine Learning and AI: Modern approaches use machine learning models trained on known active and inactive compounds to screen vast virtual libraries. proquest.comnih.gov A model trained to recognize features of kinase inhibitors could screen millions of compounds to prioritize a small, diverse set of naphthyridinone analogues for synthesis, significantly increasing the efficiency of hit-to-lead campaigns. nih.gov

The ultimate goal of these chemoinformatic approaches is to build a diverse library of analogues around the this compound scaffold. This allows for a systematic exploration of how different substituents and structural modifications affect potency, selectivity, and ADME properties, guiding the rational design of an optimized drug candidate.

Biological and Pharmacological Dimensions of 7 Methoxy 1,5 Naphthyridin 2 1h One Derivatives: Mechanistic Investigations

Molecular Target Identification and Ligand-Target Interaction Mechanisms

The biological effects of 7-Methoxy-1,5-naphthyridin-2(1H)-one derivatives are initiated by their direct interaction with specific molecular targets. Identifying these targets and understanding the precise mechanisms of ligand-target engagement are fundamental to elucidating their pharmacological profiles. Research has primarily focused on enzyme inhibition, with significant discoveries in the realm of antimicrobials and oncology.

Mechanistic Studies of Enzyme Inhibition (e.g., Kinases, Topoisomerases, Prolyl Hydroxylase, DNA Gyrase)

Derivatives of the naphthyridinone scaffold have demonstrated potent inhibitory activity against several critical enzyme classes.

DNA Gyrase and Topoisomerases: The this compound core is a key component in a class of novel bacterial type II topoisomerase inhibitors (NBTIs). usbio.net These agents are particularly effective against DNA gyrase, an enzyme essential for bacterial DNA replication. mdpi.com Mechanistic studies have revealed that NBTIs featuring this scaffold stabilize a cleavage complex between the DNA gyrase and DNA. nih.gov A derivative of this compound was shown to function via an asymmetric intercalation of the methoxy-naphthyridine moiety between DNA base pairs. nih.gov This binding event induces a conformational change in the DNA, shifting it and separating the scissile phosphate (B84403) from the catalytic metal ion on one strand only. nih.gov This action stabilizes a single-strand DNA break, which is a previously postulated but unproven mechanism for this class of inhibitors. nih.gov This detailed mechanism was confirmed through co-crystallography, which provided an unambiguous view of the inhibitor-enzyme-DNA ternary complex. nih.gov Other related naphthyridine derivatives have also been identified as potent inhibitors of E. coli DNA gyrase. nih.gov

Kinases: While the 1,5-naphthyridinone core is central to topoisomerase inhibition, isomeric naphthyridinone scaffolds are potent kinase inhibitors. Rational drug design has led to the identification of 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as powerful dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), key regulators of a signaling pathway often dysregulated in cancer. nih.gov Furthermore, by incorporating a cyclic urea (B33335) pharmacophore into a 1,6-naphthyridine (B1220473) framework, researchers developed 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-ones as a novel class of c-Met kinase inhibitors. rsc.org A broader analysis of the 1,6-naphthyridin-2(1H)-one scaffold has shown that compounds with a double bond between the C3 and C4 positions are frequently developed as antitumor agents, exemplified by the kinase inhibitor Ripretinib. nih.gov Another derivative, a benzo[h] nih.govnih.govnaphthyridin-2(1H)-one known as Torin2, is a potent and selective mTOR inhibitor. mit.edu

Prolyl Hydroxylase: Currently, there is limited specific information in the reviewed literature regarding the inhibition of prolyl hydroxylase by this compound derivatives.

Table 1: Enzyme Inhibition by Naphthyridinone Derivatives

| Derivative Class/Compound | Target Enzyme(s) | Key Mechanistic Findings/Potency |

|---|---|---|

| NBTIs based on this compound | S. aureus DNA Gyrase | Asymmetrically intercalates into DNA, stabilizing a single-strand break; IC₅₀ values in the low nanomolar range (e.g., 0.007 µM for a bromo-substituted analog). nih.gov |

| 7-Amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives | PI3K/mTOR | Identified as potent dual inhibitors through rational design. nih.gov |

| 1H-Imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one derivatives | c-Met Kinase | A new class of inhibitors; compound 2t showed an IC₅₀ of 2.6 µM. rsc.org |

| Ripretinib (a 1,6-naphthyridin-2(1H)-one derivative) | Kinases (e.g., KIT, PDGFRA) | Approved for GIST, acts as a kinase switch control inhibitor. nih.gov |

| Torin2 (a benzo[h] nih.govnih.govnaphthyridin-2(1H)-one) | mTOR | Potent and selective inhibitor with a cellular EC₅₀ of 250 pM for mTOR inhibition. mit.edu |

Receptor Binding Modalities and Allosteric Modulation Investigations

Beyond enzyme inhibition, naphthyridine derivatives have been explored for their ability to modulate receptor function. While specific data on this compound is scarce in this context, related scaffolds have shown activity. For instance, derivatives based on the 1,6-naphthyridine nucleus have been investigated as mGlu5 receptor antagonists. nih.gov Additionally, diaryl urea analogues incorporating a 1,5-naphthyridine (B1222797) moiety have been developed as orexin-1 receptor antagonists. nih.gov There is currently a lack of specific studies focusing on allosteric modulation mechanisms for derivatives of this compound.

Protein-Ligand Structural Analysis (e.g., Co-crystallography, Cryo-EM)

High-resolution structural data is invaluable for understanding the precise interactions that drive biological activity. A landmark study provided a 2.3 Å resolution crystal structure of a potent 1,5-naphthyridinone-based NBTI in complex with the Staphylococcus aureus DNA gyrase core and a DNA duplex. nih.gov This structure was crucial because it did not suffer from the static disorder that had plagued previous attempts, offering a clear and unambiguous picture of the binding mode. nih.gov

The analysis revealed that the methoxy-naphthyridine portion (referred to as the left-hand side, or LHS) of the inhibitor intercalates into the DNA at the center of the complex, positioned midway between the two DNA cleavage sites. nih.gov The other part of the molecule, a p-chlorophenyl ring (the right-hand side, or RHS), occupies a protein pocket formed between two GyrA subunits. nih.gov A significant and previously unobserved interaction was identified: a symmetrical bifurcated halogen bond between the chlorine atom of the inhibitor and the backbone carbonyl groups of two symmetry-related alanine (B10760859) (Ala68) residues in the protein. nih.gov This detailed structural view confirmed that the inhibitor stabilizes a single-strand DNA break by causing an asymmetric shift in the DNA, validating the proposed mechanism of action. nih.gov

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation

Understanding the relationship between a molecule's structure and its biological activity (SAR) or mechanism (SMR) is a cornerstone of medicinal chemistry. This knowledge guides the rational design of more potent and selective compounds.

Rational Design Principles and Scaffold Exploration for Modulating Biological Interactions

Systematic modification of the naphthyridinone scaffold has led to key insights for designing inhibitors with improved properties.

For DNA Gyrase Inhibitors: The design of NBTIs based on the this compound scaffold has been highly successful. nih.gov SAR studies demonstrated that the methoxy (B1213986) group itself plays a crucial role by influencing the asymmetry of the bound DNA. nih.gov On the other side of the molecule, a clear SAR was established for p-substituted halogens on the phenyl ring. The inhibitory potency against S. aureus DNA gyrase increased significantly with the size of the halogen: F << Cl < Br ≈ I. nih.gov This trend strongly indicated the functional importance of halogen bonding with the protein target, a feature that was later confirmed by co-crystallography. nih.gov

For Kinase Inhibitors: Rational design has also been applied to isomeric scaffolds. For c-Met kinase inhibitors based on a 1,6-naphthyridinone core, SAR studies established that three features were essential for activity: an N-1 alkyl group with a terminal amine, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the tricyclic core itself. rsc.org Potency was further enhanced by adding a 4′-carboxamide phenoxy group at the C-5 position. rsc.org

General Scaffold Principles: A fascinating structure-mechanism relationship has been proposed for the broader 1,6-naphthyridin-2(1H)-one class. nih.gov The saturation of the C3-C4 bond appears to be a critical determinant of the compound's primary biological application. Derivatives containing a C3-C4 single bond have been predominantly developed for cardiovascular diseases, whereas those possessing a C3-C4 double bond are mainly pursued as antitumor agents. nih.gov

Bioisosteric Replacements and Pharmacophore Hypothesis Development for Naphthyridinone Scaffolds

A pharmacophore model is an abstract representation of the key molecular features necessary for a specific biological activity. For the naphthyridinone scaffold, distinct pharmacophores have emerged for different targets.

For c-Met kinase inhibition, a key strategy involved incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework by conformationally constraining the molecule. rsc.org This created the active 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one chemotype. rsc.org

Based on the structural and SAR data for DNA gyrase inhibitors, a pharmacophore model for NBTIs can be hypothesized. nih.gov This model would consist of:

A planar, aromatic heterocyclic system (the methoxy-naphthyridinone) capable of DNA intercalation.

A linker of appropriate length and conformation.

A halogen bond donor (e.g., a p-halophenyl group) positioned to interact with the backbone carbonyls of the GyrA pocket.

The development of such pharmacophore models is essential for virtual screening and the identification of novel chemical scaffolds with the potential for similar biological activity. nih.govnih.gov These models distill complex structural data into a set of criteria that can guide future drug discovery efforts.

Cellular Pathway Modulation and Mechanistic Insights from In Vitro Models

The biological and pharmacological activities of this compound and its derivatives are primarily understood through their interactions with cellular components, leading to the modulation of critical signaling pathways and biological processes. In Vitro models are instrumental in elucidating these mechanisms at a molecular and cellular level.

Signal Transduction Pathway Interrogation In Vitro

Derivatives of the 1,5-naphthyridine and the broader naphthyridinone family have been identified as potent modulators of various signal transduction pathways, particularly those governed by protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Research into compounds with a similar naphthyridine core has revealed their potential as kinase inhibitors. For instance, derivatives of 1,5-naphthyridine have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3K) and transforming growth factor-beta (TGF-β) type I receptor (ALK5). nih.govdrugbank.comcolab.ws The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key therapeutic strategy in oncology. researchgate.net Similarly, the TGF-β signaling pathway is involved in a wide range of cellular processes, and its aberrant activity can contribute to disease progression.